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Compound of Interest

Compound Name:
2-(Dimethylamino)ethyl

dodecanoate

Cat. No.: B016176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-
(dimethylamino)ethyl dodecanoate, a tertiary amine ester of lauric acid. Due to the limited

availability of published experimental spectra for this specific compound, this guide utilizes

predicted data for 2-(dimethylamino)ethyl dodecanoate, supplemented with experimental

data from the closely related analog, ethyl dodecanoate, for illustrative purposes. The

methodologies provided are standardized protocols applicable to the analysis of such

compounds.

Predicted Spectral Data for 2-(Dimethylamino)ethyl
Dodecanoate
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-(dimethylamino)ethyl dodecanoate. This data is

generated based on established principles of spectroscopy and the chemical structure of the

molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.15 t 2H -O-CH₂-CH₂-N-

~2.55 t 2H -O-CH₂-CH₂-N-

~2.30 s 6H -N(CH₃)₂

~2.25 t 2H -C(=O)-CH₂-

~1.60 p 2H -C(=O)-CH₂-CH₂-

~1.25 m 16H -(CH₂)₈-

~0.88 t 3H -CH₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Multiplicity: s = singlet, t = triplet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
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Chemical Shift (ppm) Assignment

~174.0 -C=O

~62.5 -O-CH₂-

~58.0 -CH₂-N-

~45.5 -N(CH₃)₂

~34.5 -C(=O)-CH₂-

~32.0 -(CH₂)ₙ-

~29.6 -(CH₂)ₙ-

~29.4 -(CH₂)ₙ-

~29.3 -(CH₂)ₙ-

~29.2 -(CH₂)ₙ-

~25.0 -C(=O)-CH₂-CH₂-

~22.7 -CH₂-CH₃

~14.1 -CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2920, ~2850 Strong C-H stretching (alkane)

~1740 Strong C=O stretching (ester)

~1465 Medium C-H bending (alkane)

~1170 Strong C-O stretching (ester)

~1040 Medium C-N stretching (amine)

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)
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m/z Interpretation

271 [M]⁺ (Molecular Ion)

72
[CH₂=N(CH₃)₂]⁺ (Fragment from McLafferty

rearrangement or alpha-cleavage)

58 [C₂H₅N(CH₃)]⁺

185 [CH₃(CH₂)₁₀COOH]⁺ (Lauric acid fragment)

Experimental Spectral Data for Ethyl Dodecanoate
(Analog)
For comparative purposes, the following tables present published experimental data for ethyl

dodecanoate, which shares the dodecanoate (laurate) backbone.

Table 5: Experimental ¹H NMR Data for Ethyl
Dodecanoate (CDCl₃, 90 MHz)[1]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.08 q 2H -O-CH₂-CH₃

2.20 t 2H -C(=O)-CH₂-

1.25 m 18H
-(CH₂)₉- and -O-CH₂-

CH₃

0.88 t 3H
-CH₂-CH₃ (of

dodecanoate)

Table 6: Experimental ¹³C NMR Data for Ethyl
Dodecanoate (CDCl₃, 25.16 MHz)[1]
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Chemical Shift (ppm) Assignment

173.76 -C=O

60.08 -O-CH₂-

34.39 -C(=O)-CH₂-

31.97 -(CH₂)ₙ-

29.66 -(CH₂)ₙ-

29.52 -(CH₂)ₙ-

29.39 -(CH₂)ₙ-

29.22 -(CH₂)ₙ-

25.04 -C(=O)-CH₂-CH₂-

22.74 -CH₂-CH₃

14.24 -O-CH₂-CH₃

14.09 -CH₃ (of dodecanoate)

Table 7: Experimental Infrared (IR) Spectroscopy Data
for Ethyl Dodecanoate

Wavenumber (cm⁻¹) Assignment

2924, 2854 C-H stretching (alkane)

1741 C=O stretching (ester)

1466 C-H bending (alkane)

1178 C-O stretching (ester)

Data derived from typical spectra of long-chain ethyl esters.

Table 8: Experimental Mass Spectrometry (MS) Data for
Ethyl Dodecanoate (EI)[1]
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m/z Relative Intensity Interpretation

88 99.99

[CH₂=C(OH)OCH₂CH₃]⁺

(McLafferty rearrangement

product)

101 46.59 [CH₃(CH₂)₄C(OH)=OH]⁺

43 31.35 [C₃H₇]⁺

41 31.42 [C₃H₅]⁺

29 29.33 [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the spectral analysis of 2-(dimethylamino)ethyl
dodecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Procedure:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire the spectrum with a 90° pulse angle, a spectral width of 16 ppm, an acquisition

time of 4 seconds, and a relaxation delay of 2 seconds.

Collect 16 scans.
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of

2 seconds.

Collect 1024 scans.

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase

correct the resulting spectrum. Calibrate the chemical shifts using the TMS peak at 0 ppm for

¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR. Integrate the peaks in the

¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total

reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

Procedure:

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR

crystal.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum Acquisition:

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source (e.g., Agilent 7890B GC with 5977A MSD).

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

solvent such as dichloromethane or ethyl acetate.

GC Separation:

Inject 1 µL of the solution into the GC.

Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Employ a temperature program, for instance, starting at 100°C, holding for 2 minutes, then

ramping to 280°C at 10°C/min.

MS Detection:

The eluent from the GC is directed into the EI source, which is typically operated at 70 eV.

Scan a mass range of m/z 40 to 500.

Data Analysis: Identify the peak corresponding to the compound in the total ion

chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and

major fragment ions.

Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectral analysis process.
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Overall Spectral Analysis Workflow

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry
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Data Acquisition (1H and 13C)

Data Processing (FT, Phasing, Calibration)
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Sample Application (ATR)

Spectrum Acquisition

Functional Group Identification

Sample Preparation and GC Injection

GC Separation

EI Ionization and Fragmentation

Mass Analysis

Molecular Weight and Fragmentation Analysis

Purified Compound
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Caption: Workflow for the comprehensive spectral analysis of a chemical compound.
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Data Integration for Structural Confirmation

NMR Data
(Carbon-Hydrogen Framework)

Confirmed Structure

IR Data
(Functional Groups)

MS Data
(Molecular Weight & Formula)

Proposed Structure of
2-(Dimethylamino)ethyl Dodecanoate

Consistent? Consistent? Consistent?

Click to download full resolution via product page

Caption: Logical relationship for integrating spectral data to confirm a chemical structure.

To cite this document: BenchChem. [Spectral Analysis of 2-(Dimethylamino)ethyl
Dodecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016176#spectral-analysis-of-2-dimethylamino-ethyl-
dodecanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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